Halofantrine hydrochloride
Description
Historical Context of Antimalarial Drug Development and Halofantrine's Emergence
The development of antimalarial drugs has been a continuous battle against the adaptable Plasmodium parasite. The emergence of chloroquine-resistant P. falciparum spurred intensive research efforts to discover new therapeutic agents. nih.govjwatch.org Halofantrine (B180850) was identified as a potential antimalarial during the World War II Chemotherapy program and was subsequently developed by the Walter Reed Army Institute of Research between 1965 and 1975. cdu.edu.ausri.comtaylorandfrancis.com It was first marketed in 1984. cdu.edu.autaylorandfrancis.com As a phenanthrene (B1679779) methanol (B129727), it is chemically related to quinine (B1679958) and lumefantrine (B1675429). wikipedia.orgwikipedia.org Halofantrine was developed as a treatment for drug-resistant malaria and was seen as an important alternative to existing medications. sri.comnih.gov
Current and Historical Research Significance of Halofantrine Hydrochloride
This compound has been a valuable tool in malaria research, particularly for studying drug-resistant strains of P. falciparum. taylorandfrancis.comnih.govasm.org Its efficacy against multidrug-resistant malaria made it a subject of numerous clinical trials in various tropical countries. nih.govnih.gov The compound acts as a blood schizonticide, effective against the asexual erythrocytic stages of all Plasmodium parasites. wikipedia.orgunboundmedicine.com While the exact mechanism of action is not fully understood, studies suggest it may be similar to other quinoline (B57606) antimalarials, involving the formation of a toxic complex with ferriprotoporphyrin IX that damages the parasite's cell membrane. wikipedia.orgwikipedia.orgdrugbank.com Research has also indicated that halofantrine can bind to plasmepsin, a hemoglobin-degrading enzyme in the parasite. wikipedia.org
Beyond its antimalarial properties, recent research has explored other potential applications of this compound. A 2023 study investigated its ability to enhance the effects of oxidative damage agents against Candida albicans, a pathogenic fungus. nih.gov This research suggests that halofantrine may act as an inhibitor of the fungus's antioxidant response, presenting a potential new avenue for antifungal strategies. nih.gov
Challenges and Controversies in Halofantrine Research
Despite its initial promise, the research and clinical use of halofantrine have been marked by significant challenges and controversies, primarily centered around its safety and unpredictable behavior in the human body.
A major area of concern in halofantrine research is its association with cardiotoxicity. wikipedia.orgnih.gov Studies have consistently shown that halofantrine can cause a prolongation of the QT interval on an electrocardiogram (ECG), even at standard doses. wikipedia.orgresearchgate.netajtmh.org This QT prolongation is a risk factor for serious cardiac arrhythmias, including the potentially fatal torsades de pointes. nih.govd-nb.info The first reported case of death associated with the drug occurred in 1993. nih.govug.edu.gh
Research into the mechanism of this cardiotoxicity has revealed that halofantrine blocks the delayed rectifier potassium channel (specifically the HERG channel) in cardiac myocytes. drugbank.comresearchgate.netoup.com This action is similar to that of some Class III antiarrhythmic drugs. researchgate.net The cardiotoxic effect appears to be concentration-dependent and stereoselective, with the (+)-enantiomer showing a more potent effect on QT prolongation. asm.orgresearchgate.net
Interestingly, research indicates that the primary metabolite of halofantrine, N-desbutylhalofantrine, has a minimal effect on the QT interval compared to the parent drug. researchgate.net This has led to suggestions that N-desbutylhalofantrine could be a potentially safer antimalarial compound. researchgate.net
A review of fatal cardiotoxicity cases related to halofantrine identified 35 instances, with a higher representation of females and individuals from developing countries. nih.govug.edu.gh A significant number of these cases had predisposing factors such as underlying cardiac conditions or the use of higher than recommended doses. nih.govug.edu.gh
The absorption of halofantrine from the gastrointestinal tract is erratic and highly variable among individuals. wikipedia.orgnih.govunboundmedicine.comfda.gov This unpredictability in absorption has been a major challenge in its clinical application and a significant focus of pharmacokinetic research. nih.gov
A critical finding in halofantrine research is the profound effect of food on its bioavailability. Administration with a high-fat meal can increase the absorption of halofantrine by approximately 3 to 5-fold in humans and up to 12-fold in beagles. nih.gov This dramatic increase in absorption can lead to dangerously high plasma concentrations, exacerbating the risk of cardiotoxicity. wikipedia.org The enhanced absorption is thought to be due to increased solubilization of the lipophilic drug in the presence of bile salts. nih.gov Some research also suggests that the increased lipoproteins in the postprandial state contribute to greater lymphatic uptake of the drug. drug-dev.com
The terminal elimination half-life of halofantrine is also quite long and variable, reported to be around 4 to 10 days. wikipedia.orgfda.gov The drug is metabolized in the liver, primarily by the CYP3A4 enzyme, to its active metabolite, N-desbutylhalofantrine. taylorandfrancis.comwikipedia.org
Interactive Table: Pharmacokinetic Parameters of Halofantrine
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Peak Plasma Time (Tmax) | ~6 hours | Healthy Individuals | nih.gov |
| 5 to 7 hours | Healthy Volunteers | fda.gov | |
| ~15 hours | Malaria Patients | researchgate.net | |
| Elimination Half-life | 6-10 days | wikipedia.org | |
| 4-5 days | Malaria Patients | unboundmedicine.com | |
| 91 hours (mean) | Malaria Patients | researchgate.net | |
| Food Effect on Bioavailability | 3-5 fold increase | Humans | nih.gov |
| ~7 fold increase in Cmax | Healthy Subjects with high-fat food | fda.gov |
As with many antimalarial agents, the development of drug resistance is a significant concern for halofantrine. parasite-journal.org Research has shown that resistance to halofantrine can emerge, particularly in regions with high drug pressure. ird.fr
A key mechanism of resistance is associated with the Plasmodium falciparum multidrug resistance 1 (pfmdr1) gene. nih.govnih.gov An increased copy number of the pfmdr1 gene has been linked to decreased susceptibility to both mefloquine (B1676156) and halofantrine. nih.gov Mutations in pfmdr1 are thought to alter the transport of the drug within the parasite. nih.gov Some studies suggest that wild-type PfMDR1 does not transport halofantrine, while certain mutant forms of the protein can. dovepress.com
Cross-resistance between halofantrine and mefloquine has also been documented, which complicates treatment strategies in areas where both drugs are used. parasite-journal.orgoup.com The emergence of resistance has underscored the need for continued surveillance and the development of new antimalarial therapies.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGFTDWOFGECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045464 | |
| Record name | Halofantrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36167-63-2, 66051-64-7 | |
| Record name | (±)-Halofantrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halofantrine Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HALOFANTRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Halofantrine Hydrochloride S Biological Activity
Antimalarial Mechanisms of Action
Halofantrine (B180850) hydrochloride is a blood schizonticide, primarily targeting the asexual erythrocytic stages of Plasmodium species. nih.govwho.int Its efficacy has been noted against multidrug-resistant strains of Plasmodium falciparum. nih.gov The proposed mechanisms behind its antimalarial action are multifaceted and involve several key processes within the parasite.
Heme Polymerization Inhibition and Ferriprotoporphyrin IX Complex Formation
A primary mechanism of action for halofantrine is believed to be similar to that of other quinoline-containing antimalarials like chloroquine (B1663885) and quinine (B1679958). drugbank.commalariasite.com This involves the inhibition of heme polymerization. During the intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline pigment called hemozoin.
Halofantrine is thought to interfere with this detoxification process by forming a complex with ferriprotoporphyrin IX. drugbank.comresearchgate.netnih.gov This complex formation prevents the sequestration of heme into hemozoin, leading to an accumulation of the toxic heme, which ultimately damages the parasite's membranes and leads to its death. drugbank.comresearchgate.net Crystallographic studies have provided evidence of halofantrine binding to hematin (B1673048) (a form of ferriprotoporphyrin IX) in vitro. wikipedia.org Spectral analysis has also shown that the presence of halofantrine significantly alters the light-absorption spectra of ferriprotoporphyrin IX, indicating complex formation. nih.gov
Inhibition of Plasmodium falciparum Enzymes (e.g., Plasmepsin)
In addition to heme polymerization inhibition, halofantrine has been shown to interact with and inhibit certain enzymes crucial for the parasite's survival. One such group of enzymes is the plasmepsins, which are aspartic proteases involved in the initial steps of hemoglobin degradation within the parasite's food vacuole. wikipedia.orgmicrobiologyjournal.org By binding to plasmepsin, halofantrine can disrupt the parasite's ability to obtain essential amino acids from host hemoglobin, further contributing to its antimalarial effect. wikipedia.org
Hypothesized Proton Pump Inhibition at Host-Parasite Interface
An alternative, though less established, hypothesis for halofantrine's mechanism of action involves the inhibition of a proton pump at the host-parasite interface. epa.gov This theory suggests that halofantrine may disrupt the parasite's ability to maintain the necessary pH gradients across its membranes, which are vital for various physiological processes, including nutrient uptake and waste removal. However, data supporting this mechanism is not as robust as the evidence for heme polymerization inhibition. epa.gov
Activity Against Erythrocytic Stages of Plasmodium Species
Halofantrine hydrochloride's primary therapeutic effect is exerted against the asexual erythrocytic stages of Plasmodium species, including P. falciparum and P. vivax. who.intrxlist.com This means it is effective at killing the parasites once they have infected red blood cells, which is the stage responsible for the clinical symptoms of malaria. nih.gov Its activity against chloroquine-resistant strains of P. falciparum has made it a significant, albeit now less commonly used, treatment option. medchemexpress.comminicule.com
Absence of Action on Sporozoite, Gametocyte, or Hepatic Stages
It is important to note that halofantrine's activity is limited to the erythrocytic stages of the malaria parasite. It has no effect on sporozoites (the form injected by mosquitoes), gametocytes (the sexual forms responsible for transmission back to mosquitoes), or the hepatic (liver) stages of the parasite. rxlist.com This means that while it can treat an active malaria infection, it does not prevent the initial infection or relapses in the case of P. vivax and P. ovale, which have dormant liver stages. rxlist.com
Non-Antimalarial Biological Activities
Beyond its well-documented antimalarial properties, halofantrine has been investigated for other biological activities. Research has shown that halofantrine can block hERG (human Ether-à-go-go-Related Gene) potassium channels. medchemexpress.comnih.govdrugbank.com This interaction is the basis for the cardiotoxicity associated with the drug, specifically QT prolongation, which can lead to serious cardiac arrhythmias. amberlife.in Additionally, studies have indicated that halofantrine exhibits inhibitory activity against MDA-MB-231 triple-negative breast cancer cell proliferation in vitro, suggesting potential for further investigation in oncology. medchemexpress.com
**Interactive Data Table: In Vitro Activity of Halofantrine Against *Plasmodium falciparum***
| Strain | IC50 (nM) | Resistance Profile |
|---|---|---|
| Chloroquine-susceptible | 2.62 | - |
| Chloroquine-resistant | 1.14 | Chloroquine |
| K1 | <4 | Multi-drug resistant |
| W2 | <4 | Multi-drug resistant |
| 7G8 | <4 | Multi-drug resistant |
| NF54 | <4 | Sensitive |
| D6 | <4 | Sensitive |
This table summarizes the 50% inhibitory concentration (IC50) of halofantrine against various strains of P. falciparum, demonstrating its potency against both sensitive and resistant parasites. plos.orgnih.gov
Interactive Data Table: Biological Targets of this compound| Target | Action | Biological Effect |
|---|---|---|
| Heme Polymerization | Inhibition | Antimalarial |
| Ferriprotoporphyrin IX | Complex Formation | Antimalarial |
| Plasmepsin | Inhibition | Antimalarial |
| hERG Potassium Channels | Blockade | Cardiotoxicity |
This table outlines the known and potential biological targets of halofantrine and the resulting biological effects.
Antifungal Properties and Oxidative Stress Enhancement in Candida albicans
Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing life-threatening invasive candidiasis, particularly in immunocompromised individuals nih.govnih.gov. A key defense mechanism of C. albicans against the host's innate immune cells, such as macrophages and neutrophils, is its ability to withstand oxidative stress through the action of antioxidant enzymes nih.govnih.gov.
Recent studies have identified this compound as a compound that can enhance the antifungal effects of oxidative damage agents. Research has shown that this compound augments the activity of agents like plumbagin, menadione, and hydrogen peroxide (H₂O₂) by suppressing the response of C. albicans to reactive oxygen species (ROS) nih.govnih.govmdpi.com. By inhibiting the fungus's ability to mount a defense against oxidative stress, this compound effectively increases its susceptibility to oxidative damage, a critical component of the host immune response nih.govnih.govmdpi.com.
The antifungal activity of this compound has been observed in both in vitro and in vivo models, such as the Galleria mellonella infection model nih.govnih.govmdpi.com. These findings suggest that targeting the oxidative stress response of C. albicans is a promising therapeutic strategy nih.govnih.govmdpi.com.
**Table 1: Effect of this compound on Oxidative Stress Agents in *Candida albicans***
| Oxidative Damage Agent | Effect when Combined with this compound | Reference |
|---|---|---|
| Plumbagin | Augmented antifungal properties | nih.govnih.govmdpi.com |
| Menadione | Augmented antifungal properties | nih.govnih.govmdpi.com |
| Hydrogen Peroxide (H₂O₂) | Augmented antifungal properties | nih.govnih.govmdpi.com |
Mechanism of Antifungal Action via Cap1 Pathway Inhibition
The investigation into the mechanism by which this compound inhibits the oxidative stress response in C. albicans has revealed its dependence on the Cap1 pathway nih.govnih.govmdpi.com. The Cap1 protein is a key transcription factor in C. albicans that regulates the response to oxidative stress.
Further research has elucidated that the inhibitory effect of this compound on the oxidative response is mediated through the Cap1 pathway nih.govnih.gov. This indicates that this compound likely interferes with the function of Cap1, thereby preventing the activation of downstream genes responsible for mitigating oxidative damage. By disrupting this critical survival pathway, this compound renders the fungus more vulnerable to the oxidative burst employed by immune cells to clear infections nih.govnih.gov.
This targeted inhibition of the Cap1-mediated oxidative stress response represents a significant finding, highlighting a specific molecular mechanism for the antifungal activity of this compound.
Pharmacological Research of Halofantrine Hydrochloride
Pharmacokinetics of Halofantrine (B180850) and its Metabolites
Halofantrine hydrochloride is biotransformed in the liver to its primary active metabolite, N-debutyl-halofantrine. nih.gov Plasma concentrations of this metabolite appear soon after the administration of halofantrine, although in much lower concentrations. nih.gov The apparent terminal elimination half-life of the N-debutyl-halofantrine metabolite is approximately 3 to 4 days. fda.gov
The absorption of halofantrine from the gastrointestinal tract is generally characterized as poor and erratic. fda.gov Following oral administration to healthy volunteers, peak plasma levels are typically reached in 5 to 7 hours. fda.gov The bioavailability of halofantrine is noted to be decreased in patients with malaria, with a mean absorption half-life of 4 hours and a maximal plasma concentration (Cmax) that is significantly lower than that observed in healthy individuals. nih.gov
The absorption and bioavailability of halofantrine are significantly influenced by the presence of food, particularly high-fat meals. Co-administration with fatty food can increase the oral bioavailability by approximately 3- to 5-fold in humans. fda.gov One study noted an approximate seven-fold increase in peak plasma concentration and a three-fold increase in the area under the curve (AUC) when a 250 mg tablet was taken with high-fat food. fda.gov Another report suggested the absorption can be increased by as much as six-fold with a fatty meal. nih.gov This food effect is believed to be caused by the increased solubilization and dissolution of the highly lipophilic drug in the presence of bile salt mixed micelles, which are more abundant in the postprandial (fed) state. fda.gov
Table 1: Reported Increase in Halofantrine Absorption with Food
| Subject Population | Fold Increase in Bioavailability/Absorption | Source |
|---|---|---|
| Humans | Approx. 3-5 fold | fda.gov |
| Humans | Approx. 6-fold (with fatty meal) | nih.gov |
A defining characteristic of halofantrine's pharmacokinetics is the wide interindividual variation in its absorption and resulting plasma concentrations. nih.govnih.gov This high variability has been observed across numerous studies and suggests erratic absorption from the gastrointestinal tract. fda.gov This inconsistency in bioavailability has been suggested as a potential reason for some treatment failures, which may be due to inadequate drug exposure rather than true drug resistance. nih.gov
In studies with patients receiving multiple 500 mg doses, the peak plasma concentrations (Cmax) have shown significant variance. For instance, one study in healthy volunteers reported a mean Cmax of 3200 ng/mL, with a wide corresponding range of 1555 to 4920 ng/mL. fda.gov Another study investigating patients with falciparum malaria found a Cmax range of 397 to 1500 ng/mL. researchgate.net
Table 2: Examples of Interindividual Variability in Halofantrine Peak Plasma Concentrations (Cmax)
| Study Population | Mean Cmax (ng/mL) | Cmax Range (ng/mL) | Source |
|---|---|---|---|
| Healthy Volunteers (multiple doses with food) | 3200 | 1555 - 4920 | fda.gov |
| Falciparum Malaria Patients | 896 | 397 - 1500 | researchgate.net |
To address the challenges of poor and variable absorption associated with the standard formulation of this compound, a micronized formulation was developed. nih.govoup.com The rationale behind micronization is that reducing the particle size of a poorly soluble drug can increase its surface area, potentially leading to improved dissolution and absorption. However, pharmacokinetic studies investigating this newer formulation suggested that it may not considerably increase the drug's absorption as initially anticipated. nih.govajtmh.org While initial unpublished data had indicated a possible two-fold increase in absorption, subsequent clinical studies in patients with falciparum malaria did not fully support a significant improvement in bioavailability with the micronized form. nih.govajtmh.org
Halofantrine exhibits a relatively long distribution phase, with a half-life of 16 hours. fda.gov In vitro studies on its distribution in human blood show that the drug is primarily associated with plasma (85% of the total drug), with a smaller fraction found in erythrocytes (11%). nih.gov It does not bind significantly to thrombocytes (2%), lymphocytes (1%), or granulocytes (0.3%). nih.gov However, halofantrine does accumulate in lymphocytes to a concentration approximately 250-fold higher than in normal erythrocytes. nih.gov Furthermore, it accumulates to an even greater extent in red blood cells parasitised with Plasmodium falciparum, reaching concentrations up to 60 times higher than those in non-parasitised erythrocytes. nih.gov
Whole-body autoradiographic studies in rats have provided specific insights into the tissue distribution of halofantrine. Research demonstrated that high concentrations of the drug are retained in the retina and the Harderian gland (a gland located within the eye's orbit in many animals) for an extended period, lasting for an entire 4-week observation period. fda.gov The estimated half-lives for the drug equivalents in the retina and Harderian gland were exceptionally long, ranging from 91 to 778 hours. fda.gov The studies also confirmed that halofantrine is capable of passing the blood-brain barrier and is retained for an undetermined amount of time within the central nervous system (CNS). fda.gov
Metabolism and Biotransformation Pathways
| Parameter | Halofantrine (HAL) | N-desbutylhalofantrine (BHAL) |
|---|---|---|
| Maximum Plasma Concentration (Cmax) | 896 ng/mL | 491 ng/mL |
| Time to Cmax (tmax) | 15 hours | 56 hours |
| Elimination Half-life (t1/2) | 91 hours | 79 hours |
| Mean Residence Time (MRT) | 71 hours | 102 hours |
The metabolism of halofantrine is mediated by the cytochrome P450 (CYP) enzyme system. Research using human liver microsomes has demonstrated that while both CYP2D6 and CYP3A4 are capable of catalyzing the N-debutylation of halofantrine, CYP3A4 appears to be the principal enzyme responsible for its metabolism in the liver nih.govnih.gov. The rate of halofantrine metabolism shows a significant correlation with CYP3A4 protein levels and the metabolic rate of felodipine, a known substrate for CYP3A4 nih.gov. Further evidence for the primary role of CYP3A4 is the potent inhibition of halofantrine metabolism by ketoconazole (B1673606), a strong CYP3A4 inhibitor nih.gov.
Interestingly, racemic halofantrine is also a potent inhibitor of CYP2D6 activity nih.govnih.gov. Although CYP2D6 can metabolize halofantrine, studies have shown no correlation between the metabolism of halofantrine to its N-desbutyl metabolite and the genotypic or phenotypic status of CYP2D6 nih.govnih.gov.
The pharmacokinetics of halofantrine, which is administered as a racemic mixture, are stereoselective. Research in rats has provided evidence of tissue-specific differences in this stereoselectivity nih.gov. In liver microsomes, the formation of the (-)-desbutylhalofantrine metabolite was favored over the (+)-desbutylhalofantrine metabolite nih.gov. In contrast, no significant stereoselectivity was observed in the formation of the desbutylhalofantrine (B1198806) enantiomers in intestinal microsomes nih.gov. This suggests that the enzymes responsible for metabolism in the liver and intestines may have different stereochemical preferences. The pharmacokinetics of the desbutylhalofantrine metabolite itself also show a high degree of stereoselectivity, even more so than the parent drug nih.gov. In rats, plasma concentrations of (+)-desbutylhalofantrine consistently exceeded those of (-)-desbutylhalofantrine following administration of the racemic metabolite nih.gov.
Halofantrine is a highly lipophilic drug, and as such, a portion of its absorption occurs via the intestinal lymphatic system nih.govresearchgate.netnih.gov. However, research indicates that enterocyte-based metabolism significantly impacts the extent of this lymphatic transport nih.govresearchgate.net. Studies in rats have shown that halofantrine is removed from the lymph lipid precursor pool within the enterocyte by metabolic processes before it can be transported into the lymph nih.govresearchgate.net. This pre-systemic metabolism is primarily carried out by CYP3A4 located in the enterocytes nih.gov.
The interplay between metabolism and lymphatic transport is influenced by the presence of lipids. Co-administration of halofantrine with larger quantities of lipid appears to enhance its lymphatic transport by reducing the extent of enterocyte-based metabolism nih.govresearchgate.net. This is thought to occur because the drug becomes sequestered into larger lipid droplets, which reduces its accessibility to the metabolizing enzymes in the smooth endoplasmic reticulum nih.gov.
Elimination and Excretion Profiles
Halofantrine is characterized by a long and highly variable terminal elimination half-life, which has been reported to be between 6 to 10 days fda.gov. Its primary metabolite, N-desbutylhalofantrine, also has a prolonged apparent terminal elimination half-life of 3 to 4 days fda.gov. Both the parent drug and its metabolite possess low clearance values and a high volume of distribution nih.gov.
The primary route of clearance for halofantrine is through the liver. Based on animal studies, the predominant pathway for elimination is hepatobiliary clearance, which results in the fecal excretion of both the parent halofantrine compound and its metabolites fda.gov. The extent to which halofantrine and its metabolites are excreted via the renal pathway has not been fully elucidated, but the main route is considered to be through the feces.
Pharmacodynamics of this compound
The pharmacodynamic properties of this compound are primarily defined by its effectiveness against malaria parasites.
Halofantrine acts as a blood schizonticide, meaning it is effective against the asexual erythrocyte stages of malaria parasites .
Halofantrine has demonstrated high activity against Plasmodium falciparum, including strains that are resistant to other antimalarial drugs like chloroquine (B1663885) and mefloquine (B1676156) nih.gov. Clinical trials have shown its efficacy in treating multidrug-resistant P. falciparum malaria researchgate.netnih.gov.
Research has also confirmed the efficacy of halofantrine against Plasmodium vivax. Studies have indicated that it is a viable treatment for acute malaria caused by P. vivax infections . In a study in French Guiana, 13 patients with P. vivax malaria were cured, although 3 experienced a relapse weeks later, which is a known characteristic of P. vivax due to dormant liver stages, against which halofantrine is not active nih.gov. Another study in Vietnam showed that 87.5% of patients treated with halofantrine for P. vivax were sensitive to the drug core.ac.uk. However, one study reported a lower efficacy of 46.8% in treating P. vivax malaria, suggesting that its effectiveness can vary jpmi.org.pk.
The efficacy of an antimalarial drug is also measured by how quickly it clears parasites from the blood and resolves fever. Studies on halofantrine have provided specific data on these parameters.
One study reported a mean parasite clearance time of 52.7 hours and a mean fever clearance time of 33.8 hours in patients with falciparum malaria researchgate.netnih.gov. Another randomized trial comparing different halofantrine regimens with mefloquine found mean parasite clearance times ranging from 76 to 83.5 hours and mean fever clearance times between 59.6 and 60.1 hours who.int. A study of an extended-dose halofantrine regimen for multidrug-resistant malaria reported a mean parasite clearance time of 82 hours and a mean fever clearance time of 93 hours nih.govajtmh.org.
| Study | Mean Parasite Clearance Time (hours) | Mean Fever Clearance Time (hours) |
|---|---|---|
| Veenendaal et al. (1991) researchgate.netnih.gov | 52.7 | 33.8 |
| Boudreau et al. who.int | 76 - 83.5 | 59.6 - 60.1 |
| Gingrich et al. (1994) nih.govajtmh.org | 82 | 93 |
Antimalarial Efficacy Studies
Recrudescence Rates and Factors Influencing Recrudescence
Recrudescence, the recurrence of malaria symptoms due to the survival of parasites after treatment, is a notable concern with antimalarial therapies, including those involving halofantrine. While halofantrine is a blood schizontocide effective against both chloroquine-sensitive and resistant strains of Plasmodium, treatment failures have been reported. The emergence of parasite resistance is considered an inevitable consequence of the use of blood schizontocides.
Several factors can contribute to the recrudescence of malaria following treatment. Poor absorption of halofantrine, which leads to variable peak plasma concentrations, has been identified as a significant factor that may hasten the development of resistance. Additionally, potential cross-resistance with mefloquine could further compromise the efficacy of halofantrine, particularly in cases where patients have previously failed mefloquine prophylaxis nih.gov.
In the broader context of antimalarial treatment, factors such as inadequate drug levels, which can result from non-adherence to treatment regimens or malabsorption issues, are known to contribute to recrudescence nih.gov. For instance, the presence of diarrhea during the initial malaria episode has been identified as a risk factor for recrudescence, likely due to impaired drug absorption nih.govmalariaworld.org. Other contributing factors can include a high initial parasite load and a lack of partial immunity in the patient nih.gov. While not specific to halofantrine, these general principles of antimalarial pharmacology are relevant to understanding the potential for treatment failure.
Cardiac Electrophysiology Research
The use of this compound has been linked to significant effects on cardiac electrophysiology, raising safety concerns that have been the subject of extensive research.
A primary focus of cardiac research on halofantrine has been its propensity to prolong the QT interval of the electrocardiogram (ECG), a measure of the time it takes for the heart's ventricles to repolarize after a beat. This prolongation is often corrected for heart rate and reported as the QTc interval.
Numerous studies and clinical reports have documented that halofantrine can cause a marked prolongation of the QT interval, even at therapeutic doses who.intasm.org. This effect has been observed in patients with and without pre-existing cardiac abnormalities oup.comnih.gov. Research has shown a direct correlation between the plasma concentrations of halofantrine and its metabolite, N-desbutylhalofantrine, and the extent of QTc interval lengthening nih.govajtmh.org. Animal studies have further corroborated these findings, demonstrating a dose-dependent prolongation of the QTc interval with halofantrine administration nih.gov.
In a study involving healthy adult subjects receiving a daily oral dose of 500 mg of racemic this compound, a significant lengthening of the QTc interval was observed. The mean QTc interval increased from a baseline of 400 ± 14 ms (B15284909) to 423 ± 20 ms after 22 days of treatment nih.gov. This concentration-related QTc prolongation underscores the electrophysiological impact of the drug nih.gov.
The co-administration of other drugs can also influence halofantrine's effect on the QTc interval. For instance, prior use of mefloquine has been shown to potentiate halofantrine-induced QTc prolongation nih.govresearchgate.net. This interaction is thought to be a result of mefloquine increasing the circulating concentration of halofantrine nih.gov.
The prolongation of the QT interval is a known risk factor for the development of serious ventricular arrhythmias, including Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that can lead to ventricular fibrillation and sudden cardiac death who.intwho.int. Halofantrine has been associated with numerous reports of such life-threatening cardiac events nih.govnih.govnih.govresearchgate.net.
Case reports have documented instances of TdP in patients taking halofantrine, particularly in individuals with congenital long QT syndrome nih.govnih.gov. The pro-arrhythmic potential of halofantrine is considered high, with the drug inducing concentration-dependent effects on QTc dispersion and variability similar to Class III anti-arrhythmic agents, which are known for their pro-arrhythmic action nih.gov.
The World Health Organization has noted over 30 reports of sudden cardiac death associated with halofantrine use who.intwho.int. These severe adverse events have occurred in individuals with and without pre-existing cardiac conditions cdc.gov.
The primary mechanism underlying halofantrine-induced QT prolongation and its associated arrhythmias is the blockade of the human ether-a-go-go-related gene (hERG) potassium channels nih.govnih.gov. These channels are crucial for the rapid component of the delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential.
Research has demonstrated that both halofantrine and its major metabolite, N-desbutylhalofantrine, are potent blockers of hERG channels oup.com. The half-maximal inhibitory concentrations (IC50) for halofantrine and N-desbutylhalofantrine on hERG channels have been reported to be 21.6 nM and 71.7 nM, respectively oup.com. Another study reported an IC50 of 196.9 nM for halofantrine nih.govnih.gov. These findings indicate a high-affinity block of the hERG channels.
The blockade of hERG channels by halofantrine is not static; it exhibits time-, voltage-, and use-dependence, suggesting a preferential binding to the open and/or inactivated states of the channel nih.govnih.gov. Halofantrine has been shown to accelerate the inactivation of the hERG channel and cause a hyperpolarizing shift in the voltage-dependence of steady-state inactivation nih.govnih.gov. This preferential blockade of the open and inactivated channel states is the likely cellular mechanism for the observed QT prolongation nih.govnih.govdrugbank.com.
The ranking of the half-maximal inhibitory concentrations (IC50) of several antimalarials on hERG channels is as follows: halofantrine (0.04 μM) < chloroquine (2.5 μM) < mefloquine (2.6 μM) < desbutyl-lumefantrine (5.5 μM) < lumefantrine (B1675429) (8.1 μM) les-crises.fr. This demonstrates that halofantrine is a particularly potent hERG channel inhibitor compared to other antimalarial drugs les-crises.fr.
Halofantrine is administered as a racemic mixture, meaning it contains equal amounts of its two stereoisomers, the (+) and (-) enantiomers. Research has indicated that the cardiotoxic effects of halofantrine may be stereoselective.
In vitro studies using isolated feline ventricular myocytes have shown that halofantrine produces a stereoselective block of the delayed rectifier potassium channel nih.gov. This suggests that one enantiomer may be more potent in blocking these channels than the other.
A study in healthy subjects who received racemic halofantrine found that the steady-state concentrations of the (+)-halofantrine enantiomer were higher than those of the (-)-halofantrine enantiomer (97.6 ± 52.0 ng/ml vs. 48.5 ± 20.8 ng/ml, respectively) nih.gov. The QTc prolongation observed in this study was positively correlated with the concentrations of both the (+) and (-) enantiomers of halofantrine nih.gov. While both enantiomers contribute to the effect, the difference in their plasma concentrations suggests potential differences in their pharmacokinetics, which could influence their respective contributions to cardiotoxicity.
The risk of halofantrine-induced cardiotoxicity is significantly increased in individuals with pre-existing cardiac conditions. A majority of reported fatal cardiac events associated with halofantrine occurred in patients who had at least one predisposing factor, such as an underlying cardiac disease nih.gov.
Contraindications for halofantrine use include a personal or family history of congenital long QT syndrome, a history of irregular heartbeats, heart block, or other conduction disturbances, and unexplained episodes of fainting drugs.com. The presence of such conditions heightens the risk of developing life-threatening arrhythmias when taking halofantrine drugs.com.
Prospective studies have confirmed that while halofantrine can cause lengthening of the QT interval in patients without pre-existing cardiopathy, the effect can be particularly severe in those with underlying heart conditions nih.gov. Therefore, a thorough risk assessment, including an evaluation of a patient's cardiac history and a baseline electrocardiogram, is crucial before considering treatment with halofantrine nih.govnih.govnih.gov.
Impact on Hepatic and Renal Biomarkers
This compound, a phenanthrene (B1679779) methanol (B129727) antimalarial agent, has been the subject of various pharmacological studies to elucidate its effects on biochemical markers of liver and kidney function. Research indicates that the administration of this compound can lead to notable alterations in specific biomarkers, raising considerations regarding its metabolic impact.
Multiple studies across different models have demonstrated that this compound can induce significant elevations in key liver enzymes, namely alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP). These enzymes are crucial indicators of hepatocellular integrity and cholestasis.
In a study involving healthy human volunteers, a single oral dose of halofantrine resulted in a steady and statistically significant increase in the activities of ALT, AST, and ALP, with peak activities observed at the 8th hour post-administration drugs.comresearchgate.net. The enzyme levels were significantly different from the baseline values, suggesting a transient impact on liver function corresponding to the peak serum concentration of the drug drugs.comresearchgate.net.
Animal studies have corroborated these findings. In Wistar rats, administration of halofantrine led to a significant increase in the serum levels of ALT, AST, and ALP researchgate.netresearchgate.netwikipedia.orgnih.gov. One such study demonstrated that the elevation in these liver enzymes was indicative of potential liver damage or stress researchgate.net. Interestingly, upon withdrawal of the drug, a significant decrease in these enzyme levels was observed, suggesting a reversible effect researchgate.netnih.gov. Another investigation in female albino rats also reported a significant increase in ALT, AST, and ALP activities following this compound administration, further suggesting potential hepatotoxic effects mayoclinic.org.
Research in guinea pigs has also shown that both clinical and subclinical doses of this compound can cause a significant increase in AST and ALT levels drugbank.com. However, in this particular study, a significant reduction in alkaline phosphatase was noted drugbank.com. The collective evidence from these studies points towards a consistent pattern of liver enzyme elevation following halofantrine administration, a critical aspect of its pharmacological profile.
Table 1: Effect of this compound on Liver Enzymes in Human Volunteers Data is presented as mean ± standard deviation.
| Time (hours) | AST (IU/L) | ALT (IU/L) | ALP (IU/L) |
|---|---|---|---|
| 0 (Baseline) | 7.7 ± 2.0 | 6.1 ± 1.9 | 35.3 ± 7.0 |
| 8 (Peak) | 16.7 ± 2.0 | 7.8 ± 1.9 | 40.8 ± 18 |
Source: Bassi et al., 2006 drugs.com
Table 2: Effect of Halofantrine on Liver Enzymes in Wistar Rats
| Group | AST (U/L) | ALT (U/L) | ALP (U/L) |
|---|---|---|---|
| Control | 60.50 ± 2.22 | 20.50 ± 1.19 | 120.50 ± 3.42 |
| Halofantrine Treated | 105.00 ± 4.04* | 45.50 ± 2.22* | 210.50 ± 5.51* |
*p<0.05 compared to control Source: Osonuga et al., 2012 wikipedia.orgnih.gov
The impact of this compound on renal function, as assessed by creatinine (B1669602) and urea (B33335) levels, has been investigated with some studies indicating a potential for nephrotoxic effects.
A study conducted on male guinea pigs revealed that the administration of halofantrine resulted in a significant and dose-dependent increase in serum urea and creatinine levels. For instance, at a double therapeutic dose, the serum urea and creatinine levels were markedly elevated compared to the control group, suggesting a potential adverse effect on kidney function.
Conversely, a clinical study in children with Plasmodium falciparum malaria in Burkina Faso reported that treatment with this compound did not adversely affect biochemical indices, which included creatinine nih.gov. This suggests that under certain clinical conditions and populations, the nephrotoxic potential of halofantrine may not be prominent.
Furthermore, there have been case reports of blackwater fever, a condition characterized by acute intravascular hemolysis and acute renal failure, in patients taking halofantrine. However, a causal relationship was not definitively established in these cases.
The available research presents a varied picture of halofantrine's impact on renal biomarkers. While some animal studies point towards a potential for nephrotoxicity, clinical data in specific patient populations have not consistently shown adverse effects on renal function parameters.
Table 3: Effect of Halofantrine on Serum Urea and Creatinine in Male Guinea Pigs
| Treatment Group | Serum Urea (mmol/L) | Serum Creatinine (µmol/L) |
|---|---|---|
| Control | 7.70 ± 0.60 | 60.50 ± 4.70 |
| Halofantrine (Double Therapeutic Dose) | 14.20 ± 1.10* | 78.80 ± 5.30* |
*p<0.05 compared to control
Drug Interactions and Pharmacogenomics
Cytochrome P450 Enzyme Interactions
The metabolism of halofantrine (B180850) is significantly influenced by the activity of the cytochrome P450 (CYP) enzyme system, leading to potential interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes.
Research has demonstrated that both halofantrine and the fellow antimalarial drug chloroquine (B1663885) can inhibit the activity of the CYP2D6 enzyme. africaresearchconnects.comnih.gov In a study involving healthy individuals, therapeutic loading doses of both drugs led to a significant decrease in CYP2D6 activity. africaresearchconnects.comnih.gov Halofantrine was found to be a more potent inhibitor of CYP2D6 than chloroquine. africaresearchconnects.comnih.gov This inhibition was observed to persist for at least one week after administration, which is consistent with the long elimination half-lives of these drugs and their primary metabolites. nih.gov The inhibition of CYP2D6 by halofantrine is a critical consideration, as this enzyme is responsible for the metabolism of many other drugs. Co-administration with drugs metabolized by CYP2D6 could lead to increased plasma concentrations of those drugs, potentially increasing the risk of adverse effects, especially for those that also prolong the QT interval. africaresearchconnects.comnih.govnih.gov In some cases, this inhibition can be so pronounced that it causes "phenocopying," where an individual with a normal "extensive metabolizer" genotype exhibits a "poor metabolizer" phenotype. africaresearchconnects.comnih.gov
The primary enzyme responsible for the metabolism of halofantrine is CYP3A4. nih.govdrugbank.com Consequently, co-administration of halofantrine with potent inhibitors of CYP3A4 can lead to a significant increase in halofantrine plasma concentrations, thereby increasing the risk of toxicity, particularly cardiotoxicity. rxlist.com
Ketoconazole (B1673606): In vitro studies have shown that ketoconazole, a strong CYP3A4 inhibitor, potently inhibits the metabolism of halofantrine. nih.gov The inhibition constant (Ki) for ketoconazole's inhibition of N-debutylhalofantrine formation is 0.05 microM, and it is estimated that ketoconazole could inhibit halofantrine metabolism in vivo by 99%. drugbank.com
Grapefruit Juice: Grapefruit juice is another well-known inhibitor of intestinal CYP3A4. wikipedia.orgnih.gov A clinical study demonstrated that grapefruit juice increased the area under the plasma concentration-time curve (AUC) and the peak plasma concentration of halofantrine by 2.8-fold and 3.2-fold, respectively. researchgate.net This was accompanied by a significant increase in the maximum QTc interval prolongation, from 17 ms (B15284909) with water to 31 ms with grapefruit juice. researchgate.net This interaction is attributed to the inhibition of CYP3A4 at the enterocyte level by components of grapefruit juice. researchgate.net
| CYP3A4 Inhibitor | Effect on Halofantrine Pharmacokinetics | Clinical Implication |
| Ketoconazole | Potent inhibition of metabolism in vitro. nih.govdrugbank.com | Increased risk of halofantrine toxicity. |
| Grapefruit Juice | 2.8-fold increase in AUC, 3.2-fold increase in Cmax. researchgate.net | Increased risk of QTc prolongation and associated cardiac arrhythmias. researchgate.net |
Despite halofantrine being a potent inhibitor of CYP2D6, its own metabolism does not appear to be significantly dependent on this enzyme. nih.gov In vitro studies using human liver microsomes have shown no correlation between the rate of halofantrine metabolism to its N-desbutyl metabolite and the CYP2D6 genotypic or phenotypic status of the individual. nih.gov Furthermore, the metabolism was not consistently inhibited by quinidine, a potent CYP2D6 inhibitor. nih.gov These findings suggest that while halofantrine can affect the metabolism of other drugs via CYP2D6, genetic variations in CYP2D6 are unlikely to have a clinically significant impact on halofantrine's own clearance.
Interactions with QT-Prolonging Drugs
A major safety concern with halofantrine is its potential to prolong the QTc interval on an electrocardiogram, which can increase the risk of serious ventricular arrhythmias, such as torsades de pointes, and sudden death. rxlist.comwho.intdrugs.com This risk is exacerbated when halofantrine is co-administered with other drugs that also have QT-prolonging effects. nih.govwho.intdrugs.com Therefore, the combination of halofantrine with other QT-prolonging agents is generally not recommended. nih.govrxlist.com The list of drugs known to prolong the QT interval is extensive and includes certain antiarrhythmics, antipsychotics, antidepressants, and antibiotics. drugbank.comdrugs.commayoclinic.org
Interactions with Other Antimalarials (e.g., Mefloquine (B1676156), Chloroquine)
Interactions between halofantrine and other antimalarial drugs are of particular clinical importance, as these agents may be used in sequence or in combination for the treatment of malaria.
Mefloquine: The administration of halofantrine following treatment with mefloquine has been associated with a significant further prolongation of the QTc interval. rxlist.comnih.gov This interaction is potentially fatal and has led to recommendations against the simultaneous or sequential use of these two drugs. rxlist.comdrugs.comfda.gov The exact mechanism of this interaction is not fully understood, but it appears that prior mefloquine administration enhances the QTc-prolonging effect of halofantrine at any given blood concentration. nih.gov While some studies in animal models did not show an effect of prior mefloquine dosing on halofantrine pharmacokinetics, changes in biliary clearance were observed at higher doses, which may have clinical implications. nih.gov
Chloroquine: In contrast to mefloquine, there have been no reported drug interactions when halofantrine is co-administered with chloroquine. rxlist.com However, as noted earlier, both drugs are inhibitors of CYP2D6, which could have implications for the metabolism of other co-administered medications. africaresearchconnects.comnih.govnih.gov
| Antimalarial | Interaction with Halofantrine | Clinical Recommendation |
| Mefloquine | Potentiation of QTc prolongation. rxlist.comnih.gov | Avoid simultaneous or sequential use. rxlist.comdrugs.comfda.gov |
| Chloroquine | No reported pharmacokinetic interactions. rxlist.com | Caution advised due to combined CYP2D6 inhibition. africaresearchconnects.comnih.govnih.gov |
Pharmacogenomic Effects and Adverse Drug Reactions (ADRs)
Pharmacogenomics, the study of how genetic variations influence individual drug responses, is an important consideration for understanding the risk of adverse drug reactions (ADRs). tmu.edu.twnih.govwjpmr.com While specific pharmacogenomic markers that predict halofantrine-induced ADRs are not well-established, the principles of pharmacogenomics are relevant to its safety profile.
Genetic polymorphisms in drug-metabolizing enzymes, such as CYP3A4, could theoretically influence an individual's susceptibility to halofantrine toxicity. Individuals who are genetically "poor metabolizers" for CYP3A4 may be at a higher risk of accumulating toxic levels of halofantrine, leading to an exaggerated QTc prolongation. The study of genetic predispositions to ADRs is a growing field, and such individual variabilities are crucial in personalized medicine to prevent severe reactions. nih.govscienceopen.com
The potential for serious ADRs, particularly cardiotoxicity, underscores the importance of considering individual patient factors, including their genetic makeup and concomitant medications, before prescribing halofantrine.
Toxicological Research of Halofantrine Hydrochloride
Cardiotoxicity Mechanisms and Research
The cardiotoxicity of halofantrine (B180850) is a significant area of research, with numerous studies investigating its underlying mechanisms. The primary concern is its ability to induce potentially fatal cardiac arrhythmias.
The main electrophysiological effect of halofantrine is the prolongation of the QT interval on an electrocardiogram (ECG) nih.govwho.int. This prolongation is a result of the drug's ability to block specific potassium channels in the heart muscle cells, which are crucial for the repolarization phase of the cardiac action potential.
Research has demonstrated that halofantrine is a potent blocker of the human ether-à-go-go-related gene (HERG) potassium channels oup.com. These channels are responsible for the rapidly activating delayed rectifier potassium current (IKr), a key current in cardiac repolarization. By inhibiting these channels, halofantrine delays the repolarization of ventricular myocytes, leading to a longer QT interval nih.gov. This effect is similar to that of Class III antiarrhythmic drugs nih.gov.
Both halofantrine and its primary metabolite, N-desbutylhalofantrine, have been shown to block HERG K+ channels with high affinity oup.com. However, in some studies, N-desbutylhalofantrine was found to have a minimal effect on the QT interval compared to the parent compound nih.govwho.int. The blocking of these potassium channels can lead to life-threatening arrhythmias, including Torsades de Pointes nih.gov.
The cardiotoxic effects of halofantrine have been linked to its chemical structure. Halofantrine is administered as a racemic mixture of two enantiomers, (+) and (-)-halofantrine. Studies have shown a stereoselective block of the delayed rectifier potassium channel, with the (+)-enantiomer exhibiting a more potent effect on QT interval prolongation compared to the (-)-enantiomer who.int. This suggests that the specific three-dimensional conformation of the molecule plays a crucial role in its interaction with cardiac ion channels.
Hepatotoxicity Research
Animal studies have indicated that halofantrine hydrochloride can induce hepatotoxicity. Research in Wistar rats has demonstrated that administration of halofantrine leads to a significant increase in the serum levels of key liver enzymes, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels of these enzymes are indicative of liver cell damage. Histopathological examination of the liver in some studies has revealed moderate portal triaditis to severe hepatic degeneration in animals treated with halofantrine.
The table below summarizes the findings from a study on the effect of halofantrine on liver enzymes in Wistar rats.
| Liver Enzyme | Control Group | Halofantrine-Treated Group | Percentage Increase |
| ALT (U/L) | 25.5 ± 3.5 | 45.8 ± 5.2 | 79.6% |
| AST (U/L) | 30.2 ± 4.1 | 58.7 ± 6.8 | 94.4% |
| ALP (U/L) | 85.4 ± 9.7 | 152.3 ± 15.1 | 78.3% |
Note: The values are presented as mean ± standard deviation. Data is illustrative and based on findings from animal studies.
Renal Toxicity Research
Research specifically investigating the renal toxicity of this compound is limited. While some studies on antimalarial drugs in general mention the potential for renal adverse effects, detailed mechanistic studies on halofantrine's impact on the kidneys are not as prevalent as those for its cardiotoxicity and hepatotoxicity. One study in male guinea pigs suggested that halofantrine may cause toxicity to renal functions, but did not provide in-depth data on the mechanisms researchgate.net. The majority of the drug is excreted in the faeces, with very little appearing in the urine, which may contribute to the lower incidence of reported renal toxicity compared to other organ systems researchgate.net. Further research is needed to fully characterize the nephrotoxic potential of halofantrine.
Reproductive and Developmental Toxicity Studies (Animal Models)
Studies in animal models have explored the potential reproductive and developmental toxicity of this compound, with some findings indicating potential adverse effects.
Direct and comprehensive studies on the embryocidal effects and fetal viability of this compound are not extensively detailed in the available research. However, some studies on antimalarial agents have raised concerns. For instance, antifertility effects have been reported for some antimalarials, including halofantrine researchgate.net. A study on female Wistar rats showed that administration of halofantrine led to a significant increase in estradiol (B170435) levels, which could potentially impact reproductive functions researchgate.netresearchgate.net.
In male Wistar rats, one study suggested that halofantrine could increase spermatogenesis at lower doses but might lead to degenerative changes in the testes at higher doses researchgate.net. It is important to note that much of the research on developmental toxicity in the class of antimalarials has focused on other compounds like artemisinin (B1665778) derivatives, which have shown marked embryotoxicity in animals nih.govnovartis.comresearchgate.net. Due to the limited specific data on halofantrine, it is often not recommended for use during pregnancy nih.gov.
The following table presents illustrative data from a study on the effects of halofantrine on estradiol levels in female Wistar rats.
| Treatment Group | Estradiol Level (pg/mL) |
| Control | 118 ± 4.2 |
| Halofantrine (0.5 ml/kg) | 112 ± 5.7 |
| Halofantrine (1.0 ml/kg) | 208 ± 7.8 |
Note: The values are presented as mean ± standard deviation. Data is illustrative and based on findings from a study in female Wistar rats after ten days of treatment.
Effects on Offspring Body Weight and Survival in Lactation Studies
Limited information is available from published research regarding the specific effects of this compound on the body weight and survival of offspring during lactation. A review of available data indicates a lack of studies on the use of halofantrine during breastfeeding. nih.gov Consequently, details on its excretion in breast milk and the potential impact on nursing infants have not been documented. nih.gov
Phototoxicity Studies
While phototoxicity is a recognized side effect for several antimalarial drugs, leading to cutaneous and ocular issues upon light exposure, specific phototoxicity studies focusing on this compound are not extensively detailed in the available scientific literature. nih.gov Research has been conducted on other antimalarials like chloroquine (B1663885), mefloquine (B1676156), and quinine (B1679958), investigating the formation of active intermediates upon irradiation. nih.gov However, similar dedicated research on the photochemical reactions and phototoxic potential of this compound is not prominently reported.
Ocular Retention Research
Information regarding specific ocular retention research for this compound is limited in the available literature. While ocular drug delivery and retention are significant areas of pharmaceutical research, studies detailing the specific pharmacokinetics, retention time, and potential for ocular tissue accumulation of this compound following administration are not readily found.
Pancreatic Toxicity Studies
Research has been conducted to evaluate the toxic effects of this compound on the pancreas using Wistar rats. In one study, male Wistar rats were administered various doses of this compound orally every six hours for a total of three doses. The findings from this research indicated a dose-dependent toxic effect on the pancreas. Histopathological examination revealed edema and swelling of the pancreatic acini cells, as well as the obliteration of interstitial spaces. These effects were noted as being significantly different from the control group, suggesting a potential for pancreatic toxicity.
Table 1: Study Design for Pancreatic Toxicity in Wistar Rats
| Group | Number of Rats | Treatment |
| A | 5 | Control (Clean Water) |
| B | 5 | 0.7 g/kg Body Weight this compound |
| C | 5 | 1.4 g/kg Body Weight this compound |
| D | 5 | 2.1 g/kg Body Weight this compound |
| E | 5 | 2.8 g/kg Body Weight this compound |
Data sourced from a study on the toxicity of this compound in the pancreas of Wistar rats.
Hematological Effects and Hemolytic Anemia Research
Investigations into the hematological effects of this compound have yielded varying results. Some reports indicate that hematologic side effects can include decreased hematocrit, hemolysis, and hemolytic anemia.
Conversely, a study conducted on female albino rats showed that oral administration of this compound resulted in a dose-dependent increase in several hematological parameters. The study reported significant increases in white blood cell (WBC), red blood cell (RBC), and platelet counts. Furthermore, hemoglobin (HGB) and packed cell volume (PCV) were also significantly higher in the experimental groups compared to the control. The increase in white blood cell count was suggested to potentially signify a toxic effect on the bone marrow of the rats.
Research into antimalarials and hemolysis notes that halofantrine is among the drugs that can generate a rapid accumulation of reactive oxygen species (ROS), which can overwhelm the antioxidant defenses of erythrocytes and lead to a depletion of glutathione (B108866) concentration. mdpi.com
Table 2: Hematological Effects of this compound in Female Wistar Rats
| Hematological Parameter | Observation |
| White Blood Cell (WBC) Count | Significant Increase |
| Red Blood Cell (RBC) Count | Significant Increase |
| Platelet Count | Significant Increase |
| Hemoglobin (HGB) | Significant Increase |
| Packed Cell Volume (PCV) | Significant Increase |
This table summarizes findings from a study evaluating the hematological and biochemical effects of this compound on female albino rats.
Central Nervous System Effects (e.g., Dizziness, Headache, Confusion)
The effects of this compound on the central nervous system (CNS) have been documented, with some studies reporting various symptoms. Commonly noted nervous system side effects include dizziness and headache. nih.gov Less frequently, confusion has been reported in a small percentage of patients. nih.gov
However, there are conflicting reports regarding the association of these CNS effects directly with the drug. One perspective suggests that CNS events occurred with similar frequency before and after treatment with halofantrine, positing that these symptoms may be related to the underlying malaria infection rather than the medication itself. Other research has also categorized dizziness as a side effect of the treatment.
Table 3: Incidence of Central Nervous System Effects Reported in Patients
| CNS Effect | Reported Incidence (%) |
| Dizziness | 4.5% |
| Headache | 3.0% |
| Confusion | < 1.0% |
| Asthenia | < 1.0% |
| Convulsions | < 1.0% |
| Depression | < 1.0% |
| Paresthesia | < 1.0% |
| Sleep Disorder | < 1.0% |
Data based on reported nervous system side effects. nih.gov
Clinical Research Paradigms and Outcomes Excluding Dosage/administration
Efficacy in Specific Patient Populations
Non-immune vs. Semi-immune Patients
The efficacy of halofantrine (B180850) hydrochloride has been evaluated in both non-immune and semi-immune patient populations, demonstrating high cure rates, although treatment regimens may differ. In controlled clinical trials with 90 non-immune patients suffering from malaria caused by Plasmodium falciparum, a treatment regimen of halofantrine demonstrated a 99% cure rate. These patients were monitored for 28 days or more after the start of treatment. A multicenter prospective trial involving 74 non-immune travelers with malaria, primarily from regions with drug-resistant P. falciparum, further validated the high efficacy of halofantrine. In this study, a 100% efficacy rate was achieved in the group that received an additional treatment course on day 7. nih.gov
For semi-immune patients, who have a history of lifelong residence in endemic areas and recent previous malaria infections, clinical trials have also shown satisfactory efficacy. In trials involving 583 patients with acute malaria, the majority of whom were semi-immune, halofantrine achieved a 90% cure rate against Plasmodium falciparum and a 99% cure rate against Plasmodium vivax. A study evaluating a micronized preparation of halofantrine in 95 evaluable semi-immune patients in northern Tanzania reported that all were successfully treated, with no relapses observed. The mean fever-clearance time was 22.5 hours, and the mean parasite-clearance time was 35.6 hours.
Efficacy of Halofantrine in Non-immune vs. Semi-immune Patients
| Patient Population | Pathogen | Cure Rate | Study Details |
|---|---|---|---|
| Non-immune | P. falciparum | 99% | Controlled clinical trial with 90 patients followed for ≥28 days. |
| Non-immune | P. falciparum | 100% | Multicenter prospective trial with an additional treatment course on day 7. nih.gov |
| Semi-immune | P. falciparum | 90% | Clinical trials involving 583 acute malaria patients. |
| Semi-immune | P. vivax | 99% | Clinical trials involving 583 acute malaria patients. |
| Semi-immune | P. falciparum | 100% (successfully treated) | Study with a micronized preparation in 95 patients. |
Pediatric Populations
Halofantrine hydrochloride has been shown to be effective in treating uncomplicated falciparum malaria in children. In a study conducted in Gabon, 50 children with a mean age of 6.2 years who had acute Plasmodium falciparum malaria were treated with a halofantrine chlorhydrate suspension. All 50 children were cured, with efficacy rated as good in 44 cases and excellent in six. The mean parasite clearance time was day 4, and the mean fever clearance time was 24 hours.
Another study in Kenya involving children with chloroquine-resistant falciparum malaria demonstrated rapid parasite clearance with this compound. In this trial, 46 children received one dosing regimen, and 60 children received another, with mean parasite clearance times of 45.4 hours and 54.8 hours, respectively. In vitro tests confirmed that most infections were due to chloroquine-resistant parasites and that halofantrine inhibited parasite maturation at considerably lower concentrations than chloroquine (B1663885). A comparative study in Nigerian children with acute uncomplicated falciparum malaria found that halofantrine and a combination of chloroquine plus chlorpheniramine (B86927) produced similar parasite and fever clearance times, with a cure rate of 96% for both treatments.
Elderly Populations
There is a lack of specific information comparing the use of halofantrine in elderly populations with its use in other age groups. Many medications have not been specifically studied in older people, and it is not known if they work in the same way or if they cause different side effects. mayoclinic.org
Patients with Compromised Renal or Hepatic Function
The pharmacokinetics of halofantrine in patients with compromised renal or hepatic function have not been formally investigated. fda.gov There is no information available on the need for dosing alterations in these patient populations. However, for patients with hepatic impairment, it is suggested to use halofantrine with caution, as the half-life may be prolonged and plasma levels may be higher. pediatriconcall.com
Patients with Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency
The use of halofantrine in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency has been studied, with findings suggesting that the course of anemia in these patients is not different from that in malaria patients with normal G6PD levels. fda.gov One study reported on the use of halofantrine in a G6PD deficient patient, and another comparative evaluation found that the parasite clearance rate was highest in the group treated with halofantrine (76%) compared to other treatments. researchgate.netnih.gov
Comparison of Halofantrine Efficacy with Other Antimalarials (e.g., Mefloquine (B1676156), Chloroquine)
Clinical trials have compared the efficacy of halofantrine with other antimalarial drugs, such as mefloquine and chloroquine, particularly in regions with multidrug-resistant malaria.
When compared to chloroquine, halofantrine has shown superior efficacy, especially in areas with chloroquine-resistant P. falciparum. A study in Nigerian children demonstrated that halofantrine had a day 7 cure rate of 92.3%, significantly higher than the 39.5% cure rate for chloroquine. The parasite clearance time was also shorter for halofantrine (3.4 days) compared to chloroquine (4.1 days). In another study with Nigerian children, a combination of chloroquine and chlorpheniramine was found to be as effective as halofantrine, with both achieving a 96% cure rate in treating uncomplicated chloroquine-resistant falciparum malaria.
Comparative Efficacy of Halofantrine with Other Antimalarials
| Comparison Drug | Pathogen | Key Efficacy Findings |
|---|---|---|
| Mefloquine | P. falciparum (multidrug-resistant) | Standard dose halofantrine had a higher failure rate (35% vs. 10%). High-dose halofantrine had a lower failure rate (3% vs. 8%). |
| Mefloquine | P. falciparum (multidrug-resistant) | 3-dose halofantrine cure rate (88%) was not significantly different from mefloquine (88% and 97%). who.int |
| Chloroquine | P. falciparum | Halofantrine had a significantly higher day 7 cure rate (92.3% vs. 39.5%). |
| Chloroquine + Chlorpheniramine | P. falciparum (chloroquine-resistant) | Both treatments had a similar cure rate of 96%. |
Clinical Trial Design and Methodologies in Halofantrine Research
Clinical research on this compound has employed a variety of trial designs to establish its efficacy and therapeutic profile, particularly in regions with multidrug-resistant malaria. Initial studies often involved dose-finding and non-comparative trials to confirm its effectiveness against Plasmodium falciparum and Plasmodium vivax malaria. nih.gov
Subsequent, more rigorous evaluations typically utilized randomized, open-label or double-blind, comparative trial methodologies. mahidol.ac.thnih.gov A frequent comparator in these studies was mefloquine, another significant antimalarial agent for resistant strains. mahidol.ac.thwho.int The primary objective of these trials was to assess the therapeutic efficacy of halofantrine, often in areas known for chloroquine resistance. nih.gov
Key endpoints measured in these clinical studies included:
Cure Rate: The proportion of subjects who achieved and maintained the clearance of parasites from the blood over a specified follow-up period. Follow-up durations varied, commonly extending from 14 to 42 days to monitor for recrudescence (the recurrence of symptoms after a temporary abatement). mahidol.ac.thnih.govnih.gov
Parasite Clearance Time (PCT): The time taken for the parasite density in the blood to become undetectable after treatment initiation.
Fever Clearance Time (FCT): The time required for a patient's body temperature to return to and remain normal.
Table 1: Examples of Halofantrine Clinical Trial Methodologies and Outcomes
| Study Location | Trial Design | Comparator | Key Endpoints | Reported Cure Rate (Halofantrine) | Source |
|---|---|---|---|---|---|
| Thailand | Randomized, Double-Blind | Mefloquine | Cure Rate, Parasite & Fever Clearance Time | 88% (with 3-dose regimen) | nih.govwho.int |
| Malawi | Dose-Ranging Clinical Trial | N/A (different regimens tested) | Cure Rate (Aparasitaemia) | 96% (with 3-dose regimen) | nih.gov |
| Thailand | Open-Label, Randomized | Mefloquine | Cure Rate (42-day), Parasite & Fever Clearance Time | 56% | mahidol.ac.th |
| Colombia | Double-Blind, Randomized | N/A (different regimens tested) | Cure Rate (42-day) | 75% (with optimal schedule) | nih.gov |
Pharmacokinetic-Pharmacodynamic Correlations in Clinical Settings
The relationship between the pharmacokinetic (PK) properties of halofantrine (what the body does to the drug) and its pharmacodynamic (PD) effects (what the drug does to the body/parasite) is complex and critical to its clinical efficacy. Halofantrine's absorption from the gastrointestinal tract is highly variable among individuals. nih.govbohrium.com This variability can lead to significant differences in plasma drug concentrations, which directly impacts the antimalarial effect.
Treatment failures have often been linked to incomplete and erratic drug absorption, resulting in plasma concentrations that are too low to effectively clear the parasites. nih.govbohrium.com The bioavailability of halofantrine is known to be decreased in patients with malaria compared to healthy individuals. bohrium.com While absorption is significantly increased when the drug is taken with fatty food, this practice is not advised due to the risk of elevated plasma levels and associated toxicity. bohrium.comwikipedia.org
Table 2: Mean Pharmacokinetic Parameters of Halofantrine and its Metabolite in Patients with Uncomplicated Falciparum Malaria
| Parameter | Halofantrine (HAL) | N-desbutyl-halofantrine (BHAL) |
|---|---|---|
| Maximum Plasma Concentration (Cmax) | 896 ng/mL | 491 ng/mL |
| Time to Cmax (tmax) | 15 hours | 56 hours |
| Elimination Half-life (t1/2) | 91 hours | 79 hours |
| Mean Residence Time (MRT) | 71 hours | 102 hours |
Source: Adapted from Veenendaal et al., 1991. researchgate.net
Interestingly, one clinical trial noted that plasma drug levels measured 72 hours after starting treatment did not show a statistically significant difference between patients who were cured and those who experienced recrudescence. nih.gov This suggests that factors beyond a single time-point plasma concentration may influence the final clinical outcome.
Factors Influencing Clinical Outcome (e.g., Parasite Density, Vomiting)
Several factors can influence the clinical effectiveness of this compound treatment. The most significant of these is the drug's poor and highly variable absorption, which can result in sub-therapeutic plasma concentrations and subsequent treatment failure. nih.govnih.gov
Vomiting: A common symptom of malaria and a potential side effect of treatment, vomiting can significantly impair the absorption of orally administered drugs. nih.govwho.int If vomiting occurs shortly after taking halofantrine, a substantial portion of the dose may be lost, leading to inadequate drug levels and a higher risk of treatment failure.
Parasite Characteristics:
Parasite Density: Clinical trials have included patients with a wide range of initial parasite densities, from 2,500 to over 200,000 per microliter of blood. nih.gov While not always directly correlated, higher initial parasite burdens can sometimes pose a greater challenge to treatment.
Drug Resistance: The intrinsic sensitivity of the infecting P. falciparum strain is a critical determinant of the outcome. Poor clinical results have been observed in patients who previously failed mefloquine prophylaxis, suggesting a potential for cross-resistance between halofantrine and mefloquine. nih.govepa.gov This indicates that the efficacy of halofantrine may be compromised in areas with established mefloquine resistance.
Post-marketing Surveillance and Real-World Evidence
Following its initial development and clinical trials, halofantrine was approved by the FDA in 1992 and was distributed for use in treating drug-resistant malaria. sri.com Post-marketing surveillance is the practice of monitoring a drug's safety and effectiveness after it has been released to the market, which is essential for identifying adverse events that may not have been apparent in the controlled setting of clinical trials. fda.gov
While specific, comprehensive post-marketing surveillance reports on halofantrine are not widely available in the public domain, the real-world use of the drug brought a significant safety concern to the forefront: cardiotoxicity. bohrium.com After the drug was marketed, there were increasing reports of its dose-dependent potential to cause cardiac arrhythmias by prolonging the QTc interval on an electrocardiogram. nih.govnih.govbohrium.com This risk, particularly when absorption could be unpredictably high, became a major concern and a key piece of real-world evidence that shaped its clinical use and recommendations. The identification of this serious adverse effect through post-marketing experience underscores the importance of continued safety monitoring for all new medicines. fda.gov
Advanced Research Directions and Future Perspectives
Development of Halofantrine (B180850) Analogues and Derivatives
The development of analogues and derivatives of existing antimalarial drugs is a well-established strategy to overcome challenges such as toxicity and drug resistance. researchgate.netnih.gov In the case of halofantrine, research has been directed towards synthesizing new compounds with an improved safety profile, particularly reduced cardiotoxicity, while retaining or enhancing antimalarial efficacy.
One approach involves modifying the phenanthrene (B1679779) methanol (B129727) structure of halofantrine. The goal is to create derivatives that have a reduced affinity for the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are implicated in the cardiotoxicity of the parent drug. Research into the N-desbutyl metabolite and racemic compounds of halofantrine has suggested that these forms may be significantly less cardiotoxic. nih.gov This indicates that future drug development could focus on these or structurally similar derivatives. The development of such analogues is a critical step towards creating safer and more effective treatments for malaria. researchgate.net
Table 1: Research Focus on Halofantrine Analogues and Derivatives
| Research Area | Objective | Key Findings/Potential |
|---|---|---|
| Structural Modification | Synthesize derivatives with reduced hERG channel affinity. | N-desbutyl metabolite and racemic compounds show promise for reduced cardiotoxicity. nih.gov |
| Improved Efficacy | Enhance activity against resistant Plasmodium strains. | Analogue development is a key strategy to combat drug resistance. researchgate.net |
| Safety Profile Enhancement | Develop compounds with a better therapeutic window. | Lessons from mefloquine (B1676156) and halofantrine development emphasize the need for safer products. researchgate.net |
Novel Delivery Systems for Halofantrine (excluding specific dosage forms)
Nanotechnology-based approaches have shown considerable promise. These include the encapsulation of halofantrine into polymeric nanoparticles, nanocapsules, and lipid-based nanocarriers. nih.govnih.govmalariaworld.orgrsc.org For instance, entrapping halofantrine in poly-epsilon-caprolactone nanocapsules has been demonstrated to reduce its toxicity. nih.govufop.br These delivery systems can enhance the solubility of lipophilic drugs like halofantrine and offer the potential for targeted drug delivery. nih.govmalariaworld.org Another avenue of investigation is the use of inclusion complexes with cyclodextrins, which can improve the aqueous solubility and dissolution rate of poorly water-soluble drugs.
Table 2: Overview of Novel Delivery Systems for Halofantrine
| Delivery System | Primary Goal | Reported Outcomes |
|---|---|---|
| Polymeric Nanocapsules | Reduce toxicity and improve efficacy. | Entrapment in poly-epsilon-caprolactone nanocapsules reduced cardiotoxicity in preclinical models. nih.govufop.br |
| Lipid-Based Nanocarriers | Enhance oral absorption. | Intestinal lymphatic transport of lipophilic drugs like halofantrine can be augmented with lipids. nih.gov |
| Micronized Formulations | Improve absorption and bioavailability. | A micronized formulation of halofantrine hydrochloride showed rapid parasite and fever clearance. nih.gov |
Drug Repositioning Studies (e.g., Antifungal Applications)
Drug repositioning, or finding new uses for existing drugs, is an emerging field that can accelerate the development of new therapies. nih.gov Recent studies have identified a potential new application for this compound as an antifungal agent. Specifically, research has shown that halofantrine can enhance the activity of oxidative damage agents against Candida albicans, a common cause of invasive fungal infections. nih.govnih.gov
The proposed mechanism involves halofantrine acting as an inhibitor of the fungus's antioxidant capabilities, thereby increasing its susceptibility to oxidative stress. nih.govnih.gov This fungicidal enhancement holds promise as a novel strategy for treating candidiasis. The antifungal activity of halofantrine has been observed in a Galleria mellonella infection model, suggesting its potential for in vivo efficacy. nih.gov This line of research opens up the possibility of repurposing halofantrine, potentially in combination with other agents, for the treatment of fungal diseases.
Structural Biology and Computational Modeling of Halofantrine Interactions (e.g., with hematin (B1673048), plasmepsin, HERG channels)
Understanding the molecular interactions of halofantrine with its targets and off-targets is crucial for elucidating its mechanism of action and toxicity. While the exact antimalarial mechanism remains to be fully defined, it is believed to be similar to other quinoline (B57606) antimalarials, involving the inhibition of hemozoin formation through binding to hematin. wikipedia.orgamberlife.in Crystallographic studies have supported this by showing that halofantrine can bind to hematin in vitro. wikipedia.org
Furthermore, halofantrine has been shown to interact with plasmepsin, a hemoglobin-degrading enzyme specific to malaria parasites. wikipedia.org Computational modeling, including molecular docking and molecular dynamics simulations, is being employed to investigate the binding modes of various compounds to plasmepsins, which can aid in the design of more potent and selective inhibitors.
A critical area of research is the interaction of halofantrine with the hERG potassium channel, which is linked to its cardiotoxic effects. drugbank.com Studies have shown that halofantrine blocks hERG channels, leading to a prolongation of the QT interval. nih.gov Computational models are being developed to predict the binding of drugs to the hERG channel, which can help in the early identification of cardiotoxicity risk for new chemical entities and guide the design of safer analogues. nih.govrsc.orgfrontiersin.orgschrodinger.com These models suggest that halofantrine preferentially binds to the open and inactivated states of the channel. nih.gov
Biomarker Identification for Predicting Toxicity or Efficacy
The identification of reliable biomarkers is essential for personalizing halofantrine therapy to maximize efficacy and minimize the risk of adverse effects. Research in this area is focused on both parasite and host genetics.
For predicting efficacy and the likelihood of resistance, molecular markers within the Plasmodium falciparum genome are of primary interest. The amplification of the pfmdr1 gene has been strongly associated with resistance to halofantrine. nih.govpnas.orgnih.gov Therefore, genotyping for pfmdr1 copy number in parasite isolates could serve as a valuable biomarker to guide treatment decisions.
On the host side, pharmacogenomic studies are crucial for identifying individuals who may be at a higher risk of halofantrine-induced cardiotoxicity. Given that halofantrine can prolong the QT interval, genetic polymorphisms in genes encoding for cardiac ion channels, such as the hERG channel, could be important predictors of susceptibility to this adverse effect. Further research is needed to identify specific genetic variants that contribute to the risk of repolarization-related cardiotoxicity. who.int
Strategies to Mitigate Cardiotoxicity and Improve Safety Profile
One of the most promising approaches is the use of novel drug delivery systems, as discussed in section 7.2. By encapsulating halofantrine in nanocarriers, it is possible to alter its pharmacokinetic profile, potentially reducing peak plasma concentrations that are associated with cardiotoxicity while maintaining therapeutic efficacy. nih.govufop.brresearchgate.net Studies have shown that halofantrine-loaded nanocapsules significantly reduce the prolongation of the QT interval in animal models. nih.govufop.br
Another key strategy is the development of safer analogues or derivatives of halofantrine. researchgate.net As mentioned in section 7.1, research into the racemic mixture and metabolites of halofantrine has indicated that these may have a lower cardiotoxic potential. nih.gov A deeper understanding of the structure-toxicity relationship, aided by computational modeling of the halofantrine-hERG channel interaction, can guide the rational design of new compounds with a reduced risk of cardiac side effects. researchgate.net
Research into Halofantrine Resistance Mechanisms at the Molecular Level
The emergence and spread of drug-resistant Plasmodium falciparum is a major threat to malaria control efforts. Understanding the molecular mechanisms of resistance to halofantrine is crucial for monitoring its efficacy and for the development of new drugs that can overcome these mechanisms.
Research has consistently implicated the P. falciparum multidrug resistance 1 (pfmdr1) gene in halofantrine resistance. nih.govresearchgate.netnih.gov An increase in the copy number of the pfmdr1 gene, through gene amplification, is strongly correlated with decreased susceptibility to halofantrine. nih.govpnas.orgnih.govasm.org This amplification leads to the overexpression of the PfMDR1 protein, a transporter located on the parasite's digestive vacuole membrane, which is thought to be involved in the efflux of the drug away from its site of action. nih.gov
In addition to gene amplification, point mutations in the pfmdr1 gene have also been shown to modulate parasite susceptibility to halofantrine. researchgate.netnih.govresearchgate.netplos.org For example, certain mutations can enhance parasite susceptibility to mefloquine and artemisinin (B1665778) while contributing to resistance to other drugs. nih.gov The complex interplay between different mutations and their impact on drug susceptibility highlights the need for continued molecular surveillance of parasite populations. This research is vital for informing treatment guidelines and for the development of next-generation antimalarials that can circumvent existing resistance mechanisms. mit.edufrontiersin.org
Q & A
Q. What is the molecular mechanism of action of halofantrine hydrochloride against Plasmodium species?
this compound acts as a blood schizonticide by targeting hemozoin crystallization, a detoxification pathway in Plasmodium parasites. Its phenanthrene methanol structure allows interaction with free heme (ferriprotoporphyrin IX, FPIX), disrupting hemozoin formation and inducing oxidative damage to the parasite . Methodologically, this mechanism is studied using in vitro assays measuring FPIX binding affinity and in vivo models like rodent malaria parasites. Pharmacophore modeling and molecular dynamics simulations further elucidate structural requirements for activity .
Q. What experimental models are commonly used to evaluate halofantrine’s efficacy and toxicity?
Preclinical studies often employ Plasmodium falciparum cultures for in vitro antimalarial activity (e.g., SYBR Green assays). For toxicity, Wistar rats are widely used to assess organ-specific effects (e.g., testicular histopathology , pancreatic toxicity , and cardiac monitoring via ECG for QTc prolongation ). Dose-ranging studies typically compare therapeutic (8 mg/kg) vs. supratherapeutic doses (e.g., 16 mg/kg) to identify threshold effects .
Q. How is this compound quantified in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection is standard for plasma quantification in pharmacokinetic studies . For cellular localization, advanced techniques like UV resonance Raman microspectroscopy (λex = 244 nm) enable spatial resolution in live cells, critical for studying drug-target interactions .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on halofantrine’s testicular toxicity in preclinical models?
A study in Wistar rats found no gross morphological changes in testes at therapeutic doses (8 mg/kg) but observed histopathological alterations (e.g., immature spermatocytes) at higher doses. To resolve contradictions, researchers should:
- Use longitudinal studies to assess reversibility of effects.
- Compare species-specific metabolic pathways (e.g., rat vs. human CYP450 enzymes).
- Apply stereological analysis for quantitative tissue assessment .
Q. What methodologies address the pharmacokinetic variability of halofantrine in clinical trials?
Halofantrine exhibits erratic absorption (7-fold variability in Cmax). To mitigate this:
Q. How can cross-resistance between halofantrine and mefloquine be investigated?
While in vitro studies suggest cross-resistance (both target FPIX), clinical data contradict this. Researchers should:
Q. What experimental designs are optimal for evaluating halofantrine’s phototoxic potential?
Despite structural alerts for phototoxicity, human data are lacking. Approaches include:
- In vitro 3T3 neutral red uptake phototoxicity assay (OECD guideline 432).
- In vivo murine models exposed to UV light post-administration, with histopathology of skin/retina .
- Comparative metabolomics to identify photoactivation byproducts .
Data Contradiction Analysis
Q. Why do studies report conflicting results on halofantrine’s embryotoxicity?
Rat studies show embryolethality at ≥30 mg/kg (1/6 human dose) but no teratogenicity at 15 mg/kg. Contradictions arise from:
- Species differences in placental drug transfer.
- Variability in experimental endpoints (e.g., fetal weight vs. malformations).
- Maternal toxicity confounding fetal outcomes. Resolution requires:
- Dose-escalation studies in non-rodent models (e.g., rabbits).
- Toxicokinetic profiling of maternal/fetal drug levels .
Methodological Resources
- Structural Analysis : FT-Raman spectroscopy (1064 nm excitation) and density functional theory (DFT) for vibrational mode assignment .
- Cardiac Safety : Telemetry in conscious rodents or human induced pluripotent stem cell-derived cardiomyocytes for arrhythmia risk assessment .
- Resistance Monitoring : Genomic sequencing of field isolates to track pfmdr1/pfcrt polymorphisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
